2-Ethoxy-4-ethynyl-1-methylbenzene
Description
2-Ethoxy-4-ethynyl-1-methylbenzene is a substituted benzene derivative featuring an ethoxy group at the ortho-position (C2), an ethynyl group at the para-position (C4), and a methyl group at the meta-position (C1).
Properties
IUPAC Name |
2-ethoxy-4-ethynyl-1-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-7-6-9(3)11(8-10)12-5-2/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTFPCPNZHAAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethynyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 2-ethoxy-1-methylbenzene using acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as palladium on carbon (Pd/C) may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-4-ethynyl-1-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethynyl-1-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxy and methyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key differences arise from substituent types, positions, and electronic effects. Below is a comparative analysis with structurally related compounds:
Reactivity and Stability
- Ethynyl vs. Allyl/Nitro Groups : The ethynyl group in this compound enables regioselective cross-coupling reactions, unlike allyl (electrophilic additions) or nitro groups (reduction or electrophilic substitution) .
- Stability : While specific decomposition data are unavailable, analogous ethynyl-substituted benzenes (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) are stable under standard conditions but emit toxic fumes upon combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
